2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one
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Overview
Description
“2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one” typically involves the condensation of 2,3-dimethylaniline with 5-methyl-2-furaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the furan ring or the thiazole moiety.
Reduction: Reduction reactions may target the imine bond formed during the condensation process.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.
Medicine
In medicinal chemistry, it can be explored as a potential drug candidate for treating various diseases due to its biological activities.
Industry
Industrially, it may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets may include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylanilino)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring and the presence of both aniline and furan moieties. This combination of functional groups can result in distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
(5E)-2-(2,3-dimethylphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-5-4-6-14(12(10)3)18-17-19-16(20)15(22-17)9-13-8-7-11(2)21-13/h4-9H,1-3H3,(H,18,19,20)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMTUIJSEHVINP-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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